molecular formula C7H7BrN2O B13668003 4-Bromo-6-methylpicolinamide

4-Bromo-6-methylpicolinamide

Cat. No.: B13668003
M. Wt: 215.05 g/mol
InChI Key: QKJXMDPKZDEJHX-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the fourth position and a methyl group is substituted at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpicolinamide typically involves the bromination of 6-methylpicolinamide. One common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide as the brominating agent in the presence of a radical initiator . The reaction is carried out in a solvent such as carbon tetrachloride or trifluorotoluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpicolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methylpicolinamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

QKJXMDPKZDEJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)N)Br

Origin of Product

United States

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